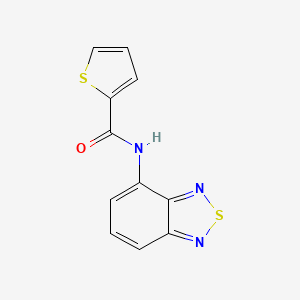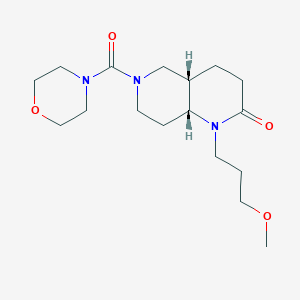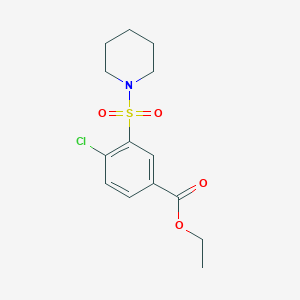
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide, also known as BT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiadiazoles, which are heterocyclic compounds that contain a benzene ring fused to a thiadiazole ring. BT has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.
Mecanismo De Acción
The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit various biological activities, making it a promising compound for scientific research. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the compound's mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of virology.
Métodos De Síntesis
The synthesis of N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide involves the reaction of 2-aminothiophenol with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonium thiocyanate to yield the final product. This method has been reported to have a high yield and is relatively simple to perform.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFOUEQBHWYBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5366629.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)



![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
